molecular formula C15H18O3 B15045694 5-Hydroxy-4-methyl-7-pentylchromen-2-one

5-Hydroxy-4-methyl-7-pentylchromen-2-one

Cat. No.: B15045694
M. Wt: 246.30 g/mol
InChI Key: JNQRCHFZDNUMRU-UHFFFAOYSA-N
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Description

5-hydroxy-4-methyl-7-pentyl-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring lactones found in many plants and have been used in traditional medicine for centuries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-4-methyl-7-pentyl-2H-chromen-2-one can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . This method is widely used due to its simplicity and efficiency. The reaction typically requires concentrated sulfuric acid or other strong acids as catalysts and is carried out under reflux conditions.

Another method involves the Williamson etherification reaction, where 4-hydroxy-2H-chromen-2-one or 7-hydroxy-2H-chromen-2-one is reacted with alkyl halides in the presence of potassium carbonate in dimethylformamide (DMF)

Industrial Production Methods

Industrial production of coumarin derivatives, including 5-hydroxy-4-methyl-7-pentyl-2H-chromen-2-one, often employs green chemistry principles to minimize environmental impact. Methods such as solvent-free reactions, use of recyclable catalysts, and reactions in aqueous media are preferred . Mechanochemical synthesis, which involves the use of mechanical energy to drive chemical reactions, is also gaining popularity due to its efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-4-methyl-7-pentyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the coumarin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

5-hydroxy-4-methyl-7-pentyl-2H-chromen-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-hydroxy-4-methyl-7-pentyl-2H-chromen-2-one stands out due to its unique pentyl side chain, which imparts distinct physicochemical properties and biological activities. This structural feature differentiates it from other coumarin derivatives and contributes to its potential as a versatile compound in various research fields.

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

5-hydroxy-4-methyl-7-pentylchromen-2-one

InChI

InChI=1S/C15H18O3/c1-3-4-5-6-11-8-12(16)15-10(2)7-14(17)18-13(15)9-11/h7-9,16H,3-6H2,1-2H3

InChI Key

JNQRCHFZDNUMRU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C2C(=CC(=O)OC2=C1)C)O

Origin of Product

United States

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